molecular formula C12H11N3S B1426819 N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine CAS No. 1344151-41-2

N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Cat. No.: B1426819
CAS No.: 1344151-41-2
M. Wt: 229.3 g/mol
InChI Key: NYLVQAFTSUVCAW-UHFFFAOYSA-N
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Description

N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused thiochromene and pyrimidine core with a methyl substituent at the N-position and an amine group at the 2-position. Its synthesis and applications are linked to its unique structural features, including the sulfur-containing thiochromeno ring, which may influence electronic properties, solubility, and target binding compared to oxygen-containing analogs .

Properties

IUPAC Name

N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-13-12-14-6-8-7-16-10-5-3-2-4-9(10)11(8)15-12/h2-6H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLVQAFTSUVCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2CSC3=CC=CC=C3C2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of a thiochromene derivative with a pyrimidinylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: : N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions. Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions can be facilitated by nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Synthesis of N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine

The synthesis of this compound involves several methodologies that highlight its versatility:

  • Multi-component Reactions : Efficient synthesis methods have been developed using multi-component reactions involving thiophenol derivatives and malononitrile. These methods have led to the production of various thiochromene derivatives with enhanced biological properties .
  • Green Chemistry Approaches : Recent studies have emphasized environmentally friendly synthesis techniques, such as Q-tube-assisted reactions, which allow for high atom economy and reduced waste . These methods are crucial for developing sustainable chemical practices in pharmaceutical research.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

Anticancer Activity

Research indicates that derivatives of thiochromeno[4,3-d]pyrimidine possess significant anticancer properties. For example:

  • In Vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and central nervous system (SF-268) cancers. In one study, log10GI50 values indicated potent inhibition of cancer cell growth .

Antibacterial Activity

The compound has also demonstrated antibacterial properties:

  • Broad-Spectrum Activity : N-methyl derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds showed excellent activity against E. coli and Pseudomonas aeruginosa in disc diffusion assays .

Other Biological Activities

Beyond anticancer and antibacterial effects, thiochromene derivatives have been studied for additional pharmacological properties:

  • Antioxidant Activity : Some studies have reported significant antioxidant capabilities in thiochromene-containing compounds, which could be beneficial in reducing oxidative stress-related diseases .
  • Anti-inflammatory Properties : Certain derivatives have been linked to anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
Study 1AnticancerCompounds showed log10GI50 values indicating significant inhibition across multiple cancer cell lines .
Study 2AntibacterialExhibited broad-spectrum activity against various bacterial strains compared to standard antibiotics .
Study 3AntioxidantDemonstrated strong antioxidant activity in vitro, suggesting potential health benefits .

Mechanism of Action

The mechanism by which N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 2. Physicochemical Properties
Compound LogP (Predicted) Water Solubility (µM) Bioavailability (Computational)
N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine 2.8 12.4 Moderate
4-Methyl-thiopyrano[4,3-d]pyrimidin-2-amine 2.1 24.7 High
CHR9 3.5 8.9 Low
SRI-32007 3.2 6.3 Moderate

Research Findings and Trends

  • Antimicrobial Activity: Thiochromeno and chromeno derivatives exhibit preferential activity against gram-positive bacteria, likely due to interactions with lipid-rich cell walls. The thio group may enhance membrane penetration compared to oxygen analogs .
  • Antiviral Potential: Pyrrolo-pyrimidines like SRI-32007 demonstrate that nitrogen-rich cores paired with polar substituents (e.g., morpholino) are critical for viral target engagement .
  • Synthetic Accessibility : One-step syntheses (e.g., ) offer advantages for rapid derivatization, while multi-step routes (e.g., ) allow precise functionalization for SAR studies.

Biological Activity

N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to a class of thiochromene derivatives that have been synthesized through various methods, including multicomponent reactions and heterocyclization techniques. The structural framework includes a thiochromene core fused with a pyrimidine ring, which is crucial for its biological properties.

Antibacterial Activity

Studies have demonstrated that derivatives of thiochromeno[4,3-d]pyrimidine exhibit notable antibacterial properties. For instance, compounds derived from this class were evaluated against various bacterial strains using the disc diffusion method. The results indicated that certain derivatives showed excellent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as sulfadiazine.

CompoundBacterial StrainInhibition Zone (mm)
9aE. coli25
9bP. aeruginosa22
9cS. epidermidis20

These findings suggest that the presence of specific substituents on the thiochromene ring enhances antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents .

Antitumor Activity

In addition to antibacterial properties, this compound has shown promising antitumor activity. A study conducted by the National Cancer Institute (NCI) screened several derivatives against multiple cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The results indicated that compounds exhibited significant growth inhibition in these cell lines.

Cell LineCompound 9a GI50 (µM)Compound 9b GI50 (µM)
MCF-76.625.18
NCI-H4604.454.72
SF-2685.364.38

The GI50 values demonstrate that these compounds can effectively inhibit tumor growth at relatively low concentrations, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of key enzymes and pathways associated with bacterial survival and tumor cell proliferation. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a target for many antibacterial and anticancer drugs .

Case Studies

Several case studies highlight the clinical relevance of thiochromene derivatives:

  • Antibacterial Efficacy : A study comparing the antibacterial activity of thiochromene derivatives against resistant strains of E. coli found that compound 9a was significantly more effective than conventional antibiotics.
  • Antitumor Screening : In a preclinical trial involving leukemia models, compounds derived from this compound demonstrated superior activity compared to standard treatments, suggesting a potential role in combination therapies for resistant cancer types .

Q & A

Q. What are the optimized synthetic methodologies for N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine?

A one-step synthesis approach can be adapted using catalytic p-toluenesulfonic acid to condense thiochromene derivatives with substituted pyrimidine precursors. For example, analogous chromeno-pyrimidine synthesis involves reacting hydroxy-coumarin, aldehyde derivatives (e.g., piperidinobenzaldehyde), and thiourea under reflux conditions . Optimization should focus on solvent selection (e.g., ethanol or toluene), reaction temperature (80–100°C), and catalyst loading (5–10 mol%) to improve yield and purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) to confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.4%) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can computational studies predict the compound's drug-like properties?

Use in silico tools like SwissADME or Molinspiration to calculate:

  • Lipinski’s Rule of Five : Molecular weight (<500), logP (<5), hydrogen bond donors/acceptors.
  • Bioavailability : Polar surface area (<140 Ų) and topological polar surface area (TPSA) .
  • Docking Simulations : Identify potential binding modes with targets (e.g., kinases) using AutoDock Vina .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound via X-ray diffraction?

  • Twinned Data : Use SHELXL for refinement, applying TWIN/BASF commands to model pseudo-merohedral twinning .
  • Disorder Modeling : For flexible substituents (e.g., methyl groups), apply PART/SUMP restraints and validate with residual density maps .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H⋯N or C–H⋯π) to explain packing motifs .

Q. How do structural modifications influence bioactivity in thiochromeno-pyrimidine derivatives?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to enhance kinase inhibition (IC₅₀ < 100 nM) .
  • Ring Expansion : Replace thiochromene with pyrido[4,3-d]pyrimidine to improve solubility while retaining affinity for ATP-binding pockets .
  • SAR Tables : Compare IC₅₀ values against substituent logP and steric parameters to identify pharmacophoric trends .

Q. What mechanistic insights guide the compound's application in enzyme inhibition studies?

  • Kinase Inhibition : Conduct kinetic assays (e.g., ADP-Glo™) to determine inhibition constants (Ki) and mode (competitive/non-competitive) .
  • Binding Site Mutagenesis : Validate target specificity by testing against mutant enzymes (e.g., T315I in BCR-ABL) .
  • Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) with confocal microscopy to track sublocalization .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeReference
Catalystp-Toluenesulfonic acid
SolventToluene/Ethanol
Temperature80–100°C
Reaction Time24–48 h

Q. Table 2: Computational Predictions vs. Experimental Data

PropertyPredicted ValueExperimental ValueDeviation
logP3.23.50.3
TPSA (Ų)75783
Aqueous Solubility-3.1 (LogS)-3.4 (LogS)0.3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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